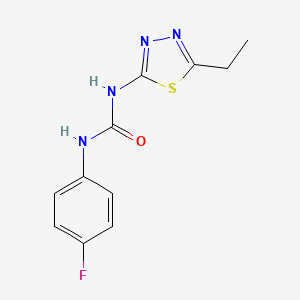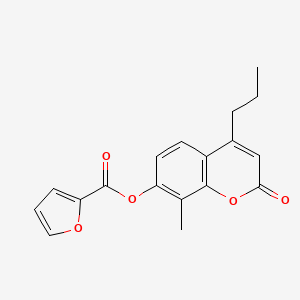![molecular formula C14H9ClN2O2S2 B5822671 5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione](/img/structure/B5822671.png)
5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione, commonly known as CTM, is a compound that belongs to the class of thiazolidinediones. It is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. CTM has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of thiazolidinediones.
Mecanismo De Acción
CTM exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of various metabolic processes. CTM activates PPARs, which leads to the modulation of various genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
CTM has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. CTM has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also has a unique chemical structure that makes it an ideal candidate for studying the mechanism of action of thiazolidinediones. However, CTM also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of CTM. One area of research is the potential use of CTM in the treatment of cancer. CTM has been shown to have anticancer properties, and further research is needed to determine its potential as a cancer treatment. Another area of research is the potential use of CTM in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. CTM has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to determine the optimal dosage and administration of CTM for various applications.
Métodos De Síntesis
The synthesis of CTM involves the reaction of 4-chlorobenzenethiol with 2-thiophenecarboxaldehyde to form 5-[(4-chlorophenyl)thio]-2-thiophenecarboxaldehyde. This intermediate is then reacted with urea to form 5-({5-[(4-chlorophenyl)thio]-2-thienyl}methylene)-2,4-imidazolidinedione.
Aplicaciones Científicas De Investigación
CTM is widely used in scientific research for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. CTM has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-8-1-3-9(4-2-8)20-12-6-5-10(21-12)7-11-13(18)17-14(19)16-11/h1-7H,(H2,16,17,18,19)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYYSADLPYCMGW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)C=C3C(=O)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)/C=C/3\C(=O)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)
![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)





![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
![4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)



![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)